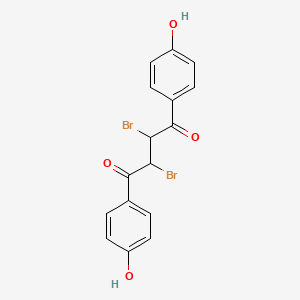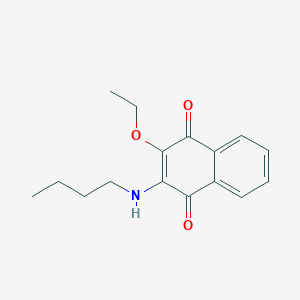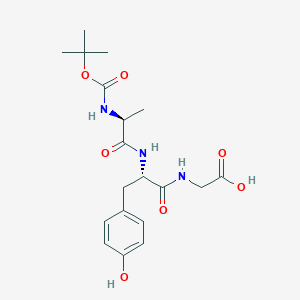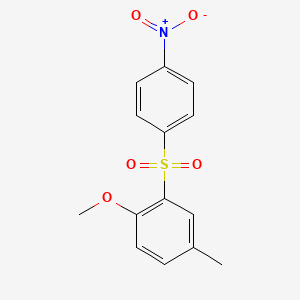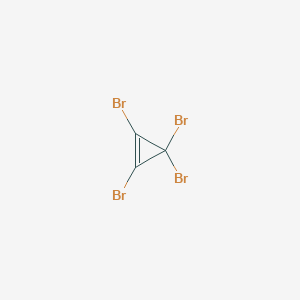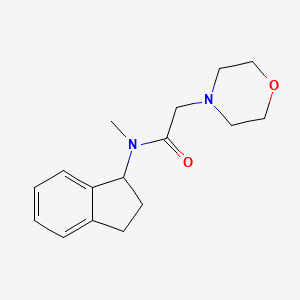![molecular formula C10H24N2O2 B14734653 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol CAS No. 5434-95-7](/img/structure/B14734653.png)
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol is an organic compound with a complex structure that includes tertiary amine, ether, and hydroxyl functionalities. This compound is known for its polyfunctional nature, making it a versatile substance in various chemical applications .
Preparation Methods
The synthesis of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces streams rich in the desired substance, which then need to be further purified. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the production of polyurethanes.
Medicine: It has been evaluated for its antimicrobial properties and potential use in medical devices.
Industry: The compound is used in the preparation of low-density packaging foams and as a corrosion inhibitor in surfactants
Mechanism of Action
The mechanism of action of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol involves its polyfunctional nature. The tertiary amine group acts as a weak base, allowing it to interact with various molecular targets. The hydroxyl and ether functionalities contribute to its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares similar functional groups and is used in similar applications.
N-tris (hydroxymethyl)methyl-2-aminoethanesulfonic acid: Known for its buffering capabilities in biological systems.
2-Hydroxy ethyl methacrylate: Used in the synthesis of polymers with antimicrobial properties.
The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, which provide a wide range of reactivity and applications .
Properties
CAS No. |
5434-95-7 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-9(2,7-13)11-5-6-12-10(3,4)8-14/h11-14H,5-8H2,1-4H3 |
InChI Key |
CJPIAMVOLXKLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCCNC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


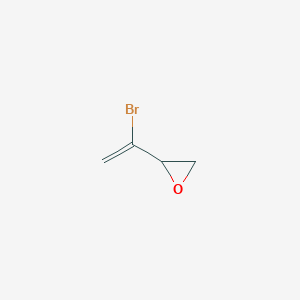

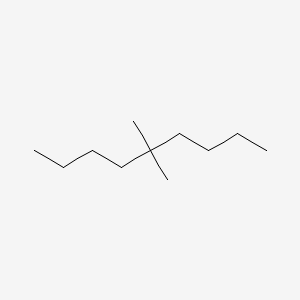
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
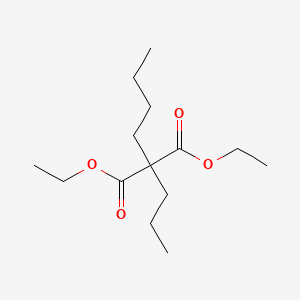
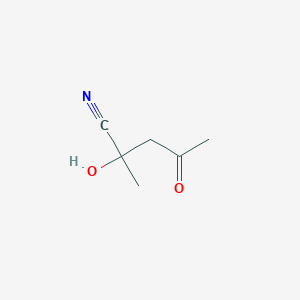
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

